3-Bromocyclopentanol

Vue d'ensemble

Description

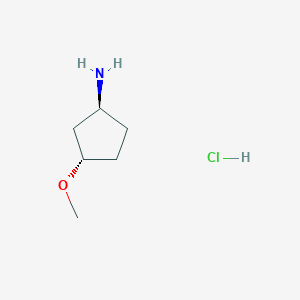

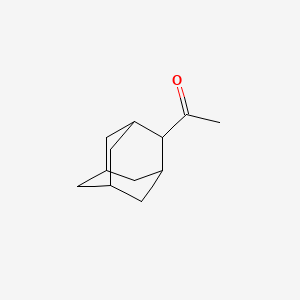

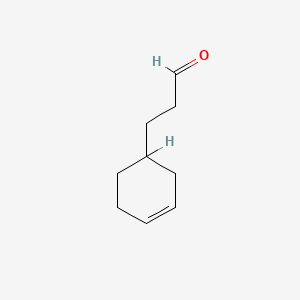

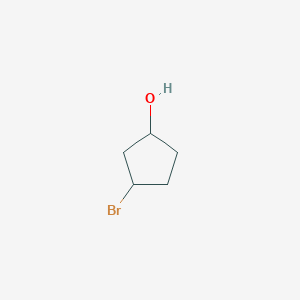

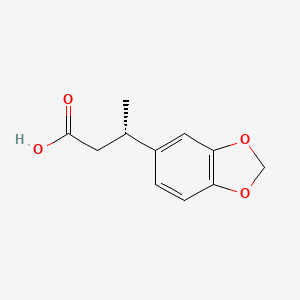

3-Bromocyclopentanol is an organic compound with the molecular formula C5H9BrO . Its average mass is approximately 165.03 Da . The compound consists of a cyclopentane ring with a bromine atom attached to one of the carbon atoms. The stereochemistry of the bromine substituent can vary, resulting in different enantiomers .

Synthesis Analysis

The synthesis of 3-Bromocyclopentanol involves the bromination of cyclopentanol. Various methods can be employed, including the use of hydrobromic acid (HBr) or N-bromosuccinimide (NBS) as bromine sources. The reaction typically occurs under mild conditions and yields the desired product .

Molecular Structure Analysis

The molecular structure of 3-Bromocyclopentanol consists of a five-membered cyclopentane ring with a hydroxyl group (OH) and a bromine atom (Br) attached. The stereochemistry of the bromine can be either cis or trans , leading to different enantiomers .

Applications De Recherche Scientifique

Anticancer Properties

3-Bromocyclopentanol and related compounds, particularly 3-bromopyruvate (3BP), have demonstrated significant potential in cancer treatment. 3BP has been identified as a potent anticancer agent, causing rapid toxicity to cancer cells while sparing normal tissues. Its mechanism of action involves targeting the altered metabolism of cancer cells, exploiting their dependency on glycolysis and mitochondrial oxidative phosphorylation. This leads to depletion of energy reserves in cancer cells. Research has shown broad action against multiple cancer types, both in vitro and in vivo, and suggests that 3BP might become a valuable tool in oncology, subject to further clinical trials (Azevedo-Silva et al., 2016).

Stability and Reactivity

The stability and reactivity of 3-bromocyclopentanol derivatives are crucial for their therapeutic applications. A study found that 3-bromopyruvate (3-BP) has a short half-life at physiological conditions, decaying rapidly to 3-hydroxypyruvate (3-HP). This instability has implications for its mechanism of action against tumors, how it is administered, and the preparation of stable solutions of 3-BP (Glick et al., 2014).

Drug Formulation and Delivery

Research into the formulation and delivery of 3-bromocyclopentanol derivatives like 3-BP has been extensive. One study on a compound called molibresib, a bromodomain, and extra-terminal domain protein inhibitor, highlights the importance of drug formulation in achieving therapeutic efficacy and safety. Molibresib was tested in patients with various solid tumors, showing an acceptable safety profile and preliminary evidence of antitumor activity (Piha-Paul et al., 2019).

Synthesis and Chemical Behavior

Studies on the synthesis and solvolysis of related compounds, such as 1-Bromobicyclo[1.1.1]pentane, contribute to understanding the chemical behavior and potential applications of 3-bromocyclopentanol. These studies are crucial for developing efficient synthetic routes for compounds with potential therapeutic applications (Della & Taylor, 1990).

Propriétés

IUPAC Name |

3-bromocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSPEDOPWWKUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493037 | |

| Record name | 3-Bromocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227763-92-0 | |

| Record name | 3-Bromocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)